molecular formula C6H15NO B15252400 1-Amino-2-methylpentan-3-ol

1-Amino-2-methylpentan-3-ol

Cat. No.: B15252400
M. Wt: 117.19 g/mol
InChI Key: MMWWVBQEVQSRHN-UHFFFAOYSA-N
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Description

1-Amino-2-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-methylpentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-amino-3-methylpentan-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

1-Amino-2-methylpentan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

1-Amino-2-methylpentan-3-ol can be compared with other similar compounds, such as:

    2-Amino-3-methylpentan-1-ol: Similar in structure but differs in the position of the amino group.

    3-Amino-2-methylpentan-1-ol: Another isomer with a different arrangement of functional groups.

    2-Amino-3-methylbutan-1-ol: A shorter chain analog with similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles compared to its isomers and analogs.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-amino-2-methylpentan-3-ol

InChI

InChI=1S/C6H15NO/c1-3-6(8)5(2)4-7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

MMWWVBQEVQSRHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CN)O

Origin of Product

United States

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